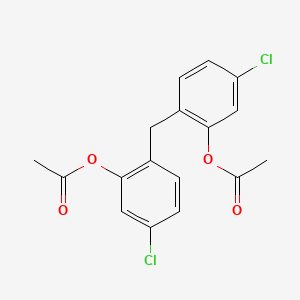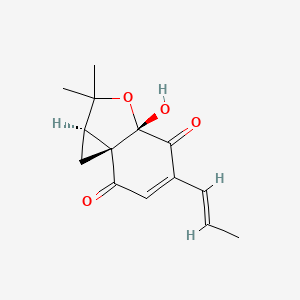
(1'E)-Dechloromycorrhizin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’E)-Dechloromycorrhizin A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of mycorrhizin, a compound originally isolated from soil fungi. The dechlorinated form, (1’E)-Dechloromycorrhizin A, has been studied for its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A typically involves several steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This involves the construction of the basic molecular framework through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Functional group modifications: Introduction of specific functional groups to the core structure to achieve the desired chemical properties. This may involve reactions like halogenation, dehalogenation, or hydroxylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain (1’E)-Dechloromycorrhizin A in high purity.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous flow synthesis: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1’E)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mycorrhizin: The parent compound from which (1’E)-Dechloromycorrhizin A is derived.
Chloromycorrhizin: A chlorinated derivative with different chemical properties.
Dechloromycorrhizin B: Another dechlorinated derivative with similar but distinct properties.
Uniqueness
(1’E)-Dechloromycorrhizin A is unique due to its specific chemical structure and the absence of chlorine, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81407-76-3 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
Clé InChI |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
SMILES isomérique |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
SMILES canonique |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



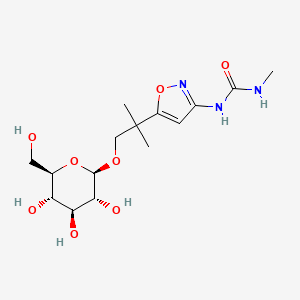

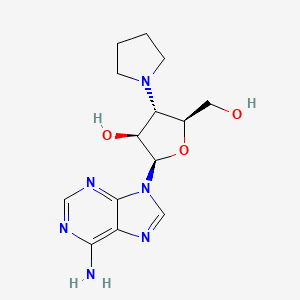
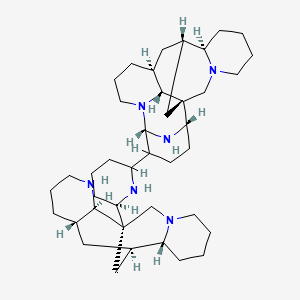
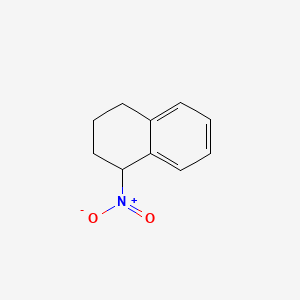

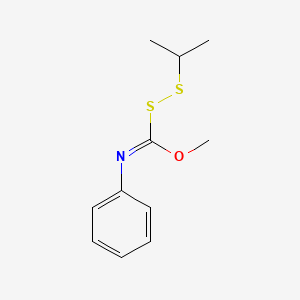
![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)

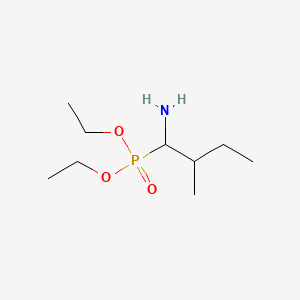
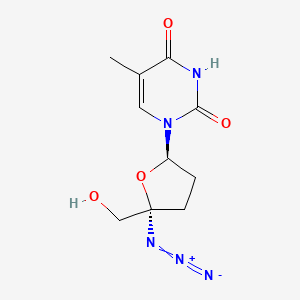
![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
